molecular formula C10H8N4 B2970957 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile CAS No. 1274893-20-7

6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

Cat. No.: B2970957
CAS No.: 1274893-20-7
M. Wt: 184.202
InChI Key: NVGDSVBISZZFDE-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is a versatile nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate and key pharmacophore in modern medicinal chemistry and drug discovery research. Its molecular architecture, featuring a pyridine carbonitrile core linked to a 1-methyl-1H-pyrazole ring, is frequently employed in the construction of sophisticated bioactive molecules and is a common structural motif in compounds targeting allosteric sites of protein receptors. This compound is of significant interest in neuroscience research, particularly in the development of selective allosteric modulators for muscarinic acetylcholine receptors (mAChRs). Scientific studies have utilized analogous pyrazol-pyridine structures to create novel positive allosteric modulators (PAMs) for the M1 and M4 mAChR subtypes . Such modulators represent a promising therapeutic strategy for central nervous system disorders, as they can fine-tune receptor signaling with greater subtype selectivity than conventional orthosteric agonists, potentially leading to improved treatments for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . Furthermore, the scaffold is a valuable building block in the synthesis of potential kinase inhibitors. The pyrazolo[3,4-b]pyridine core, a related fused bicyclic system, is recognized for its potent biological activities and presence in compounds investigated as RET protein kinase inhibitors, which are relevant in oncology research for targeting certain cancer pathways . The specific this compound structure provides researchers with a multifunctional intermediate for constructing complex molecular architectures, facilitating the exploration of new chemical space in the development of investigational therapeutic agents.

Properties

IUPAC Name

6-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGDSVBISZZFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile derivative can yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine-Pyrazole Carbonitrile Family

The following table summarizes key structural analogues and their properties:

Compound Name (Structure) Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Application Reference
6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile Pyridine-3-CN; Pyrazole-4-(1-methyl) 198.20 Not reported RET kinase inhibition
Selpercatinib (Compound B in ) Pyrazolo[1,5-a]pyridine core + bicyclic amine substituents 525.61 Not reported RET/MEN2-driven cancer therapy
3s () Dihydropyrano[2,3-c]pyrazole; 4-(3-methoxyphenyl) 422.88 170.7–171.2 Not specified (synthetic intermediate)
4a () Dihydropyrano[2,3-c]pyrazole; 4-(4-fluorophenyl) 381.79 219–220 Anticancer candidate (in vitro assays)
54a () Pyridine-3-CN; Trifluoromethylpyrazole 296.24 Not reported GLUT1 inhibitor (preclinical study)
Key Observations:
  • Electronic Effects : The nitrile group at the 3-position of pyridine enhances electrophilicity, facilitating interactions with kinase ATP-binding pockets. This feature is conserved across analogues like Selpercatinib and 54a .
  • Steric Modifications : Substituents on the pyrazole ring (e.g., methyl in this compound vs. trifluoromethyl in 54a) alter steric bulk and hydrophobicity, impacting target selectivity. For instance, 54a’s trifluoromethyl group improves GLUT1 binding affinity compared to simpler methyl derivatives .
  • Thermal Stability: Melting points correlate with structural rigidity. Dihydropyrano-pyrazole derivatives (e.g., 4a, 3s) exhibit higher melting points (>170°C) due to fused ring systems, whereas simpler pyridine-pyrazole nitriles lack such data .

Pharmacological and Kinetic Comparisons

  • RET Kinase Inhibition : this compound serves as a core structure in patented RET inhibitors (e.g., Formula I in ). Its derivative, Selpercatinib, incorporates additional bicyclic amines and hydroxypropoxy groups, enhancing potency (IC₅₀ < 1 nM) and oral bioavailability .
  • Metabolic Stability: Pyridine-pyrazole nitriles with electron-withdrawing groups (e.g., CN in this compound) exhibit slower hepatic clearance compared to dihydropyrano-pyrazoles, as seen in 4a .

Biological Activity

6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by data from recent studies.

  • Chemical Formula : C10H8N4
  • CAS Number : 1274893-20-7
  • Molecular Weight : 188.2 g/mol

The compound features a pyridine ring substituted with a pyrazole moiety and a cyano group, contributing to its biological activity.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, research indicates that pyrazole derivatives can inhibit both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy:

CompoundTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli16.1
Compound BStaphylococcus aureus15.0
Compound CPseudomonas aeruginosa14.5

These results suggest that the incorporation of pyrazole rings enhances the lipophilicity and permeability of the compounds across bacterial membranes.

Antifungal Activity

This compound has also demonstrated antifungal activity. A comparative study indicated that certain pyrazole derivatives exhibited potent antifungal effects against strains such as Candida albicans and Aspergillus niger. The effectiveness can be attributed to their ability to disrupt fungal cell membranes:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DCandida albicans8 µg/mL
Compound EAspergillus niger16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown that it inhibits lactate dehydrogenase (LDH) activity, a key enzyme involved in cancer metabolism:

Cell LineIC50 (µM)Mechanism of ActionReference
MiaPaCa2<0.05LDH inhibition
A673<0.1Induction of apoptosis

The ability to inhibit LDH suggests a potential for targeting cancer cell metabolism, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). The compound's efficacy was evaluated using carrageenan-induced paw edema models:

CompoundCOX Inhibition IC50 (µM)Reference
Compound F0.02
Compound G0.04

These findings highlight the compound's potential as an anti-inflammatory agent with a favorable safety profile.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives, including this compound:

  • Study on Anticancer Effects : A study involving MiaPaCa2 pancreatic cancer cells demonstrated significant inhibition of cell proliferation upon treatment with the compound, correlating with increased apoptosis markers.
  • Evaluation of Antifungal Properties : Another study assessed the antifungal efficacy against clinical isolates of Candida species, revealing promising results that warrant further investigation into clinical applications.

Q & A

Q. What are the primary synthetic routes for 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile?

The compound can be synthesized via condensation or cyclization reactions. A key method involves reacting pyrazol-4-ylmethylene malononitrile with aryl ketones (e.g., acetone) in the presence of sodium methoxide/ethoxide, yielding substituted pyridine-3-carbonitriles . Alternatively, cyclization with ammonium acetate under reflux conditions generates amino-substituted derivatives . For example, details a route where malononitrile derivatives are cyclized with acetone and ammonium acetate to form 3-amino-6-methylpyridine-2-carbonitriles, which can be adapted for target compound synthesis.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents and regiochemistry. For instance, pyrazole protons resonate at δ 7.54–7.58 ppm, while the pyridine carbonitrile group shows a distinct CN peak near δ 115–121 ppm .
  • IR Spectroscopy : The nitrile (CN) stretch appears as a strong absorption band at ~2230 cm1^{-1} .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., HRMS-EI for similar compounds shows [M+^+] at m/z 238.0961) .

Q. What functional groups dictate reactivity in this compound?

  • The pyrazole ring (1-methyl substitution) influences steric and electronic properties, affecting nucleophilic substitution or cross-coupling reactions.
  • The pyridine-3-carbonitrile moiety is electrophilic, enabling reactions at the nitrile group (e.g., hydrolysis to carboxylic acids) or the pyridine nitrogen (e.g., coordination with metal catalysts) .

Advanced Research Questions

Q. How can contradictions in synthetic yields between methods be resolved?

Discrepancies often arise from reaction conditions. For example:

  • Catalyst/base choice : Sodium methoxide () vs. piperidine () alters reaction kinetics and byproduct formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
  • Temperature control : Reflux vs. room temperature impacts intermediate stability. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Q. What methodologies assess the compound’s biological activity (e.g., kinase inhibition)?

  • In vitro assays : Use kinase inhibition panels (e.g., mTOR/p70S6K pathways) to evaluate anti-proliferative effects, as demonstrated for pyridine-3-carbonitrile derivatives in prostate cancer models .
  • Molecular docking : Simulate binding affinity to target proteins (e.g., autophagy-related kinases) using software like AutoDock Vina. highlights autophagy induction as a key mechanism for related compounds.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with trifluoromethyl) to enhance solubility or potency .

Q. How can structural modifications improve pharmacological properties?

  • Bioisosteric replacement : Substitute the pyrazole methyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to modulate metabolic stability .
  • Prodrug strategies : Convert the nitrile to an amide or ester for enhanced bioavailability, as seen in for pyrano[2,3-c]pyrazole derivatives.
  • Hybridization : Attach pharmacophores like triazoles () or pyrrolidines () to target multiple pathways.

Q. How are computational methods used to predict reactivity or toxicity?

  • DFT calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attack (e.g., nitrile group reactivity) .
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions, critical for optimizing lead compounds .

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